N,N'-bis(4-methoxybenzyl)-N,N'-dimethylisophthalamide
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Overview
Description
N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a benzene dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 4-methoxybenzylamine with dimethyl terephthalate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bonds . The reaction mixture is then purified through recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the amide bonds can produce N1,N3-bis(4-methoxyphenyl)methylamine .
Scientific Research Applications
N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(4-methoxyphenyl)-1,2,3-triazole-4-carbonyl hydrazide: Similar in structure but contains a triazole ring instead of a benzene core.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Contains a naphthalene core instead of a benzene core.
Uniqueness
N1,N3-BIS[(4-METHOXYPHENYL)METHYL]-N1,N3-DIMETHYLBENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of methoxyphenyl groups and benzene dicarboxamide core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H28N2O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-N,3-N-bis[(4-methoxyphenyl)methyl]-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O4/c1-27(17-19-8-12-23(31-3)13-9-19)25(29)21-6-5-7-22(16-21)26(30)28(2)18-20-10-14-24(32-4)15-11-20/h5-16H,17-18H2,1-4H3 |
InChI Key |
NVHKATHNRQKZIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)C(=O)N(C)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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